molecular formula C9H11NO2S B2527094 2-(Methylsulfonyl)isoindoline CAS No. 62452-15-7

2-(Methylsulfonyl)isoindoline

Cat. No.: B2527094
CAS No.: 62452-15-7
M. Wt: 197.25
InChI Key: FMTMHUHSJGPFNW-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)isoindoline is a chemical compound belonging to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse chemical reactivity and promising applications in various fields, including medicinal chemistry and material science. The presence of the methylsulfonyl group in this compound enhances its chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfonyl)isoindoline typically involves the reaction of isoindoline with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Isoindoline+Methylsulfonyl chlorideThis compound+HCl\text{Isoindoline} + \text{Methylsulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Isoindoline+Methylsulfonyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-(Methylsulfonyl)isoindoline undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methylsulfonyl)isoindoline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)isoindoline involves its interaction with specific molecular targets. The methylsulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

  • 2-(Methylsulfonyl)indole
  • 2-(Methylsulfonyl)pyrrole
  • 2-(Methylsulfonyl)benzofuran

Comparison:

  • 2-(Methylsulfonyl)indole: Similar in structure but contains an indole ring instead of an isoindoline ring. It may exhibit different biological activities due to the presence of the indole moiety.
  • 2-(Methylsulfonyl)pyrrole: Contains a pyrrole ring, which can lead to different reactivity and applications compared to isoindoline derivatives.
  • 2-(Methylsulfonyl)benzofuran: Contains a benzofuran ring, which can impart unique properties and applications in material science and medicinal chemistry.

Properties

IUPAC Name

2-methylsulfonyl-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-13(11,12)10-6-8-4-2-3-5-9(8)7-10/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTMHUHSJGPFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC2=CC=CC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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